Kirenol

Übersicht

Beschreibung

Kirenol ist ein natürliches Diterpenoid-Molekül, das hauptsächlich in der Sigesbeckia-Art vorkommt, darunter Sigesbeckia orientalis, Sigesbeckia pubescens und Sigesbeckia glabrescens . Diese Verbindung hat aufgrund ihrer breiten Palette an pharmakologischen Wirkungen, insbesondere ihrer entzündungshemmenden Eigenschaften, großes Interesse geweckt .

Herstellungsmethoden

This compound wird typischerweise aus der Sigesbeckia-Art unter Verwendung verschiedener Extraktionsmethoden gewonnen. Die gängigste Methode beinhaltet die Verwendung organischer Lösungsmittel wie Ethanol oder Methanol, um die Verbindung aus dem Pflanzenmaterial zu extrahieren . Der Extrakt wird dann unter Verwendung von Techniken wie Säulenchromatographie gereinigt, um this compound zu isolieren .

Vorbereitungsmethoden

Kirenol is typically extracted from the Sigesbeckia species using various extraction methods. The most common method involves the use of organic solvents such as ethanol or methanol to extract the compound from the plant material . The extract is then purified using techniques such as column chromatography to isolate this compound .

Analyse Chemischer Reaktionen

Kirenol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Kirenol exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory diseases.

Rheumatoid Arthritis : Research indicates that this compound significantly inhibits the proliferation and inflammatory responses of fibroblast-like synoviocytes associated with rheumatoid arthritis. In vitro studies demonstrated that this compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α in a dose-dependent manner, suggesting its potential as an anti-rheumatic drug .

Multiple Sclerosis : In experimental autoimmune encephalomyelitis models, this compound treatment delayed disease onset and reduced clinical severity by modulating immune responses and promoting apoptosis in activated T cells .

Osteoarthritis : this compound has shown promise in preventing cartilage degradation in osteoarthritis models. It inhibited IL-1β-induced expression of inflammatory mediators and reduced cartilage damage in vivo .

Bone Regeneration

This compound has been investigated for its role in enhancing bone healing processes. A study demonstrated that this compound promotes fracture healing by activating the Wnt/β-catenin signaling pathway, which is essential for bone mineralization and regeneration .

Cardiovascular Health

This compound's anti-inflammatory effects extend to cardiovascular diseases. It has been shown to protect against oxidized low-density lipoprotein-induced endothelial cell injury by reducing oxidative stress and inflammation, thereby potentially mitigating cardiovascular risks .

Mechanistic Insights

The mechanisms underlying the therapeutic effects of this compound involve multiple signaling pathways:

- AMPK Signaling : this compound's interaction with AMPK signaling has been implicated in its anti-inflammatory actions, particularly during acute inflammatory responses .

- NF-κB Pathway : Inhibition of the NF-κB signaling pathway has been observed, which is crucial for regulating inflammatory responses .

- Mitochondrial Pathway : The induction of apoptosis in activated immune cells via mitochondrial pathways further underscores this compound's potential as an immunomodulatory agent .

Summary of Key Findings

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Rheumatoid Arthritis | Inhibition of pro-inflammatory cytokines | Reduced IL-6, TNF-α secretion; anti-proliferative effects on synoviocytes |

| Multiple Sclerosis | Modulation of T cell activation | Delayed disease onset; increased apoptosis of activated T cells |

| Osteoarthritis | Inhibition of inflammatory mediators | Reduced cartilage degradation; improved OARSI scores |

| Bone Regeneration | Activation of Wnt/β-catenin pathway | Enhanced fracture healing; increased bone mineralization |

| Cardiovascular Health | Reduction of oxidative stress | Protection against endothelial injury; potential cardiovascular benefits |

Wirkmechanismus

The mechanism of action of kirenol involves its interaction with various molecular targets and pathways associated with inflammation . This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa-B (NF-κB) . It also stimulates the expression of heme-oxygenase-1 (HO-1) and the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2), contributing to its anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Kirenol ist unter ähnlichen Verbindungen einzigartig, da es über starke entzündungshemmende Eigenschaften verfügt und in der Lage ist, mit einer Vielzahl von molekularen Zielstrukturen zu interagieren . Zu ähnlichen Verbindungen gehören andere Diterpenoide wie Andrographolid und Forskolin, die ebenfalls entzündungshemmende Eigenschaften haben, sich aber in ihren spezifischen molekularen Zielstrukturen und Wirkmechanismen unterscheiden .

Biologische Aktivität

Kirenol, a bioactive compound isolated from Herba Siegesbeckiae, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.

1. Overview of this compound

This compound is a diterpene that has been identified as a promising natural lead molecule for drug development. Its chemical structure and properties facilitate various biological interactions, making it a candidate for treating multiple diseases.

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties through multiple mechanisms:

- Cytokine Inhibition : this compound reduces the production of pro-inflammatory cytokines such as IL-6 and IL-8 in fibroblast-like synoviocytes (FLS), which are crucial in rheumatoid arthritis (RA) .

- Nuclear Factor Kappa-B (NF-κB) Pathway : It inhibits the activation of NF-κB, which is involved in the inflammatory response .

- Apoptosis Induction : this compound promotes apoptosis in activated T cells by modulating Bcl-2 family proteins, increasing Bax expression while decreasing Bcl-2 levels, leading to enhanced caspase-3 activation .

Table 1: Summary of Anti-Inflammatory Effects of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Cytokine Inhibition | Decreased IL-6 and IL-8 production | |

| NF-κB Pathway Inhibition | Reduced NF-κB activation | |

| Apoptosis Induction | Increased Bax; decreased Bcl-2 |

3. Antioxidant Activity

This compound's antioxidant effects are linked to its ability to enhance the expression of antioxidant genes via the Nrf2 signaling pathway. This mechanism helps mitigate oxidative stress in various cell types, including human umbilical vein endothelial cells (HUVECs) exposed to environmental toxins .

4. Anticancer Potential

Research indicates that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth:

- Cell Viability Reduction : this compound has been shown to decrease the viability of various cancer cell lines in a dose-dependent manner.

- Mechanisms : The compound activates apoptotic pathways involving mitochondrial dysfunction and caspase activation, similar to its effects on T cells .

Table 2: Anticancer Effects of this compound

| Cancer Type | Effect | Reference |

|---|---|---|

| Multiple Cancer Cell Lines | Decreased cell viability | |

| Mechanism | Induction of apoptosis |

5. Cardioprotective Effects

This compound demonstrates cardioprotective properties by improving endothelial function and reducing oxidative stress. Studies show that it enhances cell survival in HUVECs under oxidative stress conditions induced by benzo(a)pyrene .

6. Case Studies and Clinical Implications

Several preclinical studies highlight this compound's potential in treating autoimmune diseases such as Multiple Sclerosis (MS) and rheumatoid arthritis:

- In experimental autoimmune encephalomyelitis (EAE), this compound treatment delayed disease onset and reduced clinical symptoms by modulating Th1/Th17 cell populations and cytokine profiles .

Table 3: Case Study Findings on this compound

| Condition | Findings | Reference |

|---|---|---|

| EAE (Multiple Sclerosis) | Delayed disease onset; reduced Th1/Th17 | |

| Rheumatoid Arthritis | Inhibited FLS proliferation and cytokine release |

7. Conclusion

This compound is a multifunctional compound with significant biological activities that warrant further investigation for therapeutic applications. Its ability to modulate inflammatory responses, induce apoptosis in harmful cells, and protect against oxidative damage positions it as a valuable candidate for drug development in inflammatory diseases, cancer therapy, and cardiovascular protection.

Eigenschaften

IUPAC Name |

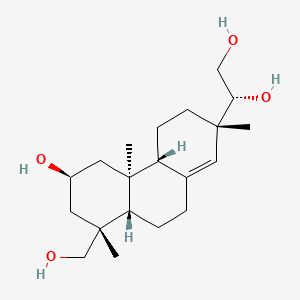

(1R)-1-[(2S,4aR,4bS,6S,8R,8aS)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-18(17(24)11-21)7-6-15-13(8-18)4-5-16-19(2,12-22)9-14(23)10-20(15,16)3/h8,14-17,21-24H,4-7,9-12H2,1-3H3/t14-,15-,16-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYNTARIOIRWAB-JPDRSCFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CC(CC3(C)CO)O)C)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(C[C@@H](C[C@@]3(C)CO)O)C)[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52659-56-0 | |

| Record name | Kirenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52659-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.